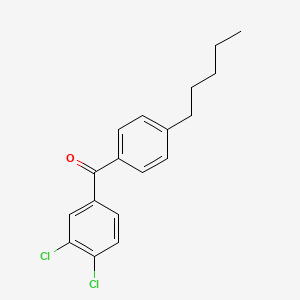

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-11-16(19)17(20)12-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTZRIJBIFTRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253196 | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-73-3 | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Components and Conditions

- Acylating agent : 3,4-dichlorobenzoyl chloride (derived from 3,4-dichlorobenzoic acid by reaction with thionyl chloride or oxalyl chloride).

- Aromatic substrate : 4-pentylbenzene (or 4-pentylphenyl derivative).

- Catalyst : Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

- Solvent : Nonpolar solvents like benzene or halogenated hydrocarbons such as methylene chloride.

- Temperature : Typically maintained between 10 °C and 30 °C to control reaction rate and selectivity.

Reaction Mechanism

The acyl chloride reacts with the Lewis acid to form an acylium ion, which then electrophilically attacks the activated aromatic ring (4-pentylphenyl), resulting in the formation of the ketone linkage. The reaction is followed by hydrolysis and work-up to isolate the ketone product.

Work-up and Purification

- Quenching the reaction mixture with ice and mineral acid (e.g., concentrated hydrochloric acid).

- Phase separation and extraction of the organic layer.

- Removal of solvent under reduced pressure.

- Recrystallization or chromatographic purification to obtain pure (3,4-Dichlorophenyl)(4-pentylphenyl)methanone.

Representative Data Table for Friedel-Crafts Acylation

| Parameter | Condition/Value | Notes |

|---|---|---|

| Acyl chloride amount | 1.0 equiv | Stoichiometric to aromatic substrate |

| Aromatic substrate | 1.0 equiv | 4-pentylbenzene |

| Catalyst | 1.2 equiv AlCl3 | Lewis acid catalyst |

| Solvent | Methylene chloride or benzene | Dry and inert conditions preferred |

| Temperature | 10–30 °C | Controlled to avoid polyacylation |

| Reaction time | 2–6 hours | Monitored by TLC or GC-MS |

| Yield | 70–90% | Depending on reaction optimization |

Alternative Synthetic Routes

Cyclization and Intermediate Formation Approaches

Related compounds such as 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid and 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone have been synthesized via multi-step processes involving:

- Reduction of keto acids to lactones.

- Friedel-Crafts alkylation or acylation.

- Use of polyether solvents or cyclic ethers to improve yields and selectivity.

Though these methods are more complex, they provide insights into handling dichlorophenyl intermediates and controlling stereochemistry in related ketone syntheses.

Research Findings and Optimization

- The Friedel-Crafts acylation remains the most straightforward and scalable method for preparing diaryl ketones like this compound.

- Use of halogenated solvents such as methylene chloride facilitates better solubility and reaction control.

- Temperature control between 10 °C and 30 °C prevents overacylation or polymerization byproducts.

- Alternative solvents such as poly(ethylene glycol)-200 or 1,2-dimethoxyethane have been reported to improve reaction efficiency in related dichlorophenyl ketone syntheses, avoiding dehydrating agents and catalysts.

- Organometallic routes provide complementary synthetic flexibility but require stringent anhydrous conditions and careful quenching.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-dichlorobenzoyl chloride, 4-pentylbenzene, AlCl3 | Benzene, Methylene chloride | 10–30 °C | 70–90% | Simple, scalable, widely used | Requires Lewis acid, moisture sensitive |

| Grignard Reaction | 4-pentylphenylmagnesium bromide, 3,4-dichlorobenzoyl chloride | Ether solvents (THF, Et2O) | 0–25 °C | 60–85% | Good for sensitive substrates | Requires strict anhydrous conditions |

| Multi-step lactone intermediates | Various ketones and acids, polyether solvents | Poly(ethylene glycol), 1,2-dimethoxyethane | 20–60 °C | Up to 95% | High purity, environmentally friendly solvents | More complex, multiple steps |

Análisis De Reacciones Químicas

3,4-Dichloro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that (3,4-Dichlorophenyl)(4-pentylphenyl)methanone exhibits significant anticancer properties. It has been studied in the context of cancer therapeutics due to its ability to inhibit cell growth and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact effectively with specific biological targets involved in tumor progression and metastasis .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may act as a leukotriene antagonist and a 5-lipoxygenase inhibitor, which are mechanisms relevant for treating conditions such as asthma and allergies . Its potential to modulate immune responses makes it a candidate for further investigation in inflammatory diseases.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 3,4-dichlorobenzoyl chloride with 4-pentylphenol under controlled conditions to yield the desired ketone product. The reaction typically requires the presence of a base such as pyridine to facilitate the acylation process .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzoyl chloride | Pyridine, reflux | High |

| 2 | 4-Pentylphenol | Reflux | High |

Photostability and UV Absorption

This compound has been investigated for its photostability and UV absorption characteristics. These properties make it suitable for use in sunscreens and other cosmetic formulations where UV protection is essential. Its ability to absorb UV light while remaining stable under sunlight exposure is a significant advantage .

Case Study 1: Anticancer Research

In a study conducted on various cancer cell lines, this compound demonstrated potent cytotoxic effects. The compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range. This suggests that it could be developed into a therapeutic agent for these types of cancers .

Case Study 2: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of this compound in a murine model of asthma. The compound significantly reduced airway inflammation and hyperresponsiveness when administered prior to allergen exposure. These findings support its potential use in treating allergic conditions .

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-4’-n-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Substituents on the methanone scaffold significantly impact physical states, yields, and stability:

*Estimated based on substituent contributions.

Key Findings :

Photophysical and Solid-State Behavior

Substituent positioning on the phenyl ring dictates photoluminescence (PL) and crystal packing:

- Solution vs. Solid State : 34CPhCz (3,4-dichloro) exhibits near-identical PL spectra to 24CPhCz (2,4-dichloro) in solution but distinct dual emission (TADF/UOP) in crystals due to varied intermolecular interactions .

- Crystal Packing : Chlorine position influences π-π stacking and hydrogen bonding. For example, 34CPhCz forms tighter stacks than 35CPhCz (3,5-dichloro), enhancing phosphorescence lifetime .

Actividad Biológica

(3,4-Dichlorophenyl)(4-pentylphenyl)methanone, also known as 3,4-dichlorobenzophenone, is a compound of significant interest in various fields including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : CHClO

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Research indicates that the compound has notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cellular processes.

- Mechanism : The compound appears to interfere with bacterial DNA replication and protein synthesis, leading to cell death. This is similar to the action of quinolone antibiotics which target bacterial topoisomerases.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- Research Findings : In vitro studies demonstrated a reduction in the expression of inflammatory markers in human cell lines treated with the compound .

Anticancer Potential

Emerging research highlights the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Mechanism : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in various cancer cell lines .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess antimicrobial activity | Significant inhibition of Staphylococcus aureus growth observed at concentrations above 50 µg/mL. |

| Study 2 | Evaluate anti-inflammatory effects | Reduced TNF-alpha levels in treated macrophages compared to controls. |

| Study 3 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It distributes widely in tissues with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Toxicological studies indicate that while the compound exhibits beneficial biological activities, it also has potential toxicity at high doses, necessitating careful dosage management in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.